![molecular formula C15H14FN3O2 B5816161 N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)
N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide often involves complex reactions that may include the formation of intermediates, use of catalysts, and specific conditions to achieve desired structures. For instance, the reaction of chloral with substituted anilines can lead to the formation of various intermediates, leading to the synthesis of novel compounds with specific functionalities, including those with thiophene analogues and fluorine substitutions (Issac & Tierney, 1996). The synthesis approaches can vary widely, aiming to incorporate specific functional groups that confer desired properties to the final compound.
Molecular Structure Analysis
The molecular structure of compounds like N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide is analyzed using various spectroscopic techniques, including high-resolution magnetic resonance imaging. Such analyses provide insights into the conformation, electronic structure, and potential reactivity of the compound. The incorporation of fluorinated atoms, for example, significantly affects the molecule's properties by increasing electronegativity and enhancing the stability of formed carbanions, which can improve biological activities (Bakhotmah & Al-Otaibi, 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-{[(4-fluorophenyl)carbamoyl]amino}phenyl)acetamide is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
This interaction could potentially alter the receptor’s signaling pathways, resulting in changes to cellular processes .
Biochemical Pathways
The downstream effects of these changes could include alterations in cell proliferation, differentiation, and survival .
properties
IUPAC Name |
N-[3-[(4-fluorophenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10(20)17-13-3-2-4-14(9-13)19-15(21)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCNXAKRJWFAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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